5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one
Overview
Description
5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one is a heterocyclic compound with a molecular formula of C9H10O2S and a molecular weight of 182.24 g/mol . This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyran ring system. It is used in various scientific research applications due to its interesting chemical properties.
Scientific Research Applications
5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor in organic synthesis.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-oxobutanoic acid with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with optimizations for yield and purity, involving the use of industrial reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of substituted thieno[3,2-b]pyran derivatives.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5,5-dimethyl-5,6-dihydro-7H-thieno[3,2-b]pyran-7-one
- 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one
- 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Uniqueness
5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms in the heterocyclic system. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
5,5-dimethyl-6H-thieno[3,2-b]pyran-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-9(2)5-6(10)8-7(11-9)3-4-12-8/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCQGLVSMGNFAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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